8a-methyl-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile

Medicinal Chemistry CNS Drug Design LogP Analysis

8a-Methyl-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile (CAS 1803566-52-0) is a bicyclic heterocyclic building block composed of a fused pyrrolidine and morpholine ring (pyrrolo[2,1-c][1,4]oxazine) characterized by an 8a-quaternary methyl center and a C-3 carbonitrile functional group. It has a molecular formula of C9H14N2O, a molecular weight of 166.22 g/mol, and a computed XLogP3 of 0.5, placing it in a moderately lipophilic space suitable for lead optimization programs requiring blood-brain barrier penetration assessment.

Molecular Formula C9H14N2O
Molecular Weight 166.22 g/mol
CAS No. 1803566-52-0
Cat. No. B1379226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8a-methyl-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile
CAS1803566-52-0
Molecular FormulaC9H14N2O
Molecular Weight166.22 g/mol
Structural Identifiers
SMILESCC12CCCN1CC(OC2)C#N
InChIInChI=1S/C9H14N2O/c1-9-3-2-4-11(9)6-8(5-10)12-7-9/h8H,2-4,6-7H2,1H3
InChIKeyHPISPUBATLQYPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 8a-Methyl-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile (CAS 1803566-52-0): Core Scaffold & Physicochemical Profile


8a-Methyl-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile (CAS 1803566-52-0) is a bicyclic heterocyclic building block composed of a fused pyrrolidine and morpholine ring (pyrrolo[2,1-c][1,4]oxazine) characterized by an 8a-quaternary methyl center and a C-3 carbonitrile functional group [1]. It has a molecular formula of C9H14N2O, a molecular weight of 166.22 g/mol, and a computed XLogP3 of 0.5, placing it in a moderately lipophilic space suitable for lead optimization programs requiring blood-brain barrier penetration assessment [1]. It is commercially distributed as a research chemical with a specified purity of 95% . The 8a-methyl substitution introduces a stereocenter on the rigid scaffold, generating a racemic mixture (2 undefined stereocenters) that distinguishes it from simpler, non-methylated pyrrolomorpholine carbonitriles [1].

Why 8a-Methyl-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile Cannothydro- Be Replaced by Common in-Class Analogs


Simple in-class substitution typically fails because the 8a-bridgehead methyl group of this scaffold fundamentally alters the molecular topology and electronic environment compared to common analogs like hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile (CAS 1423025-07-3). The presence of the quaternary methyl carbon increases the scaffold's van der Waals volume and lipophilicity (ΔXLogP3 = +0.2), which directly modulates off-target binding, metabolic stability, and pharmacokinetic profile when the scaffold is elaborated into active pharmaceutical ingredients [1]. Additionally, the carbonitrile handle at C-3 offers distinct synthetic tractability compared to the carboxylate ester (CAS 1909286-90-3) or carbothioamide variants, enabling divergent late-stage functionalization to primary amines or carboxylic acids without cleaving the bicyclic core . Selection of the non-methylated or alternative functional group variants will lead to a different chemotype with potentially divergent biological activity or pharmacokinetic outcomes downstream, making early-stage procurement decisions critical for reproducible lead optimization [1].

Quantitative Differentiation Evidence for 8a-Methyl-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile Procurement


Scaffold Lipophilicity Shift vs. Des-Methyl Analog Enhances CNS Permeability Window

The 8a-methyl substitution on the pyrrolo[2,1-c]morpholine-3-carbonitrile scaffold provides a measurable increase in computed lipophilicity (XLogP3) compared to the direct des-methyl analog hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile (CAS 1423025-07-3). The target compound has an XLogP3 of 0.5, which represents a ΔXLogP3 of +0.2 relative to the des-methyl comparator's value of 0.3 [1]. This shift places the target compound closer to the optimal Lipinski logP range (1–3) for central nervous system (CNS) drug candidates, where even a 0.2 log unit increase can triage compounds for improved blood-brain barrier penetration in early discovery [1].

Medicinal Chemistry CNS Drug Design LogP Analysis

Bridgehead Quaternary Center Restricts Scaffold Conformation vs. Stereodefined Analog

The target compound contains an undefined stereocenter count of 2 (indicating a racemic mixture), identical to the stereodefined analog rac-(3R,8aR)-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile (CAS 1333493-11-0) [1]. However, the critical differentiation is the 8a-methyl quaternary center in the target compound, which permanently locks the bridgehead configuration and restricts ring-flip dynamics in the bicyclic system. In contrast, in the rac-(3R,8aR) analog, the bridgehead position is a methine (C-H) that is prone to epimerization under basic conditions or can interconvert, introducing unwanted stereochemical heterogeneity during subsequent synthetic elaboration steps . The permanent quaternary center ensures that the relative stereochemistry of any downstream chiral centers introduced during synthesis remains stable and predictable.

Conformational Analysis Scaffold Rigidity Stereochemistry

Carbonitrile Synthetic Handle Enables Divergent Late-Stage Derivatization vs. Ester Analog

The C-3 carbonitrile functional group distinguishes 8a-methyl-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile from the analogous methyl ester building block methyl (3S,8aR)-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboxylate (CAS 1909286-90-3) . The nitrile moiety is a versatile precursor: it can undergo catalytic hydrogenation (H₂/Pd-C or Raney Ni) to furnish the primary aminomethyl analog, or base-catalyzed hydrolysis (NaOH/H₂O or H₂SO₄) to yield the carboxylic acid, without affecting the morpholine ether or the 8a-methyl quaternary center [1]. In contrast, the ester analog requires orthogonal protection/deprotection sequences to access the acid or amide, adding synthetic steps and reducing overall yield. This single-step nitro-to-amine/acid divergence provides a quantifiable advantage in atom economy and step count for library synthesis.

Synthetic Chemistry Late-Stage Functionalization Building Blocks

Purity Specification and Supply Chain Reliability: Ready Availability vs. Custom Synthesis for Analogs

The target compound is stocked as a 95% purity building block by Exo-stock distributors including Sigma-Aldrich/Enamine (ENA410542369) and CymitQuimica, with lead times of 1-5 days and storage at 4°C . In contrast, the closely related rac-(3R,8aR)-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile (CAS 1333493-11-0) and the des-methyl analog (CAS 1423025-07-3) are listed with longer lead times or only on request, indicating lower commercial scalability . This reliable stock availability ensures that medicinal chemistry campaigns can maintain synthetic momentum without waiting for multi-week custom synthesis of alternative building blocks.

Procurement Supply Chain Purity Analysis

Optimal Application Scenarios for 8a-Methyl-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile Based on Differentiation Evidence


CNS-Targeted Kinase Inhibitor Fragment Libraries

Based on its enhanced XLogP3 (0.5) over the des-methyl analog (0.3), this scaffold is ideally suited as a fragment-sized building block for assembling CNS-penetrant kinase inhibitor libraries. The moderate lipophilicity aligns with the desired logP window for blood-brain barrier permeability, reducing the need for downstream medicinal chemistry optimization of logP. Furthermore, the 8a-methyl quaternary center mimics the structural features of known JAK and PI3K inhibitor scaffolds, where such bridgehead methylation is a recurring medicinal chemistry strategy [1][2].

Stereochemically Stable Building Block for Chiral Drug Substance Synthesis

The 8a-quaternary methyl carbon eliminates the risk of bridgehead epimerization, making this compound the preferred choice for synthesizing enantiopure drug candidates over the non-quaternary rac-(3R,8aR) analog. In process chemistry, this stability reduces the burden of diastereomeric impurity control, simplifies ICH Q3A impurity qualification, and streamlines preparative chiral chromatography methods [1].

Parallel Synthesis of Primary Amine and Carboxylic Acid Libraries

The presence of the carbonitrile group enables swift parallel derivatization: a 24-well plate hydrogenation protocol can convert the nitrile to the corresponding primary amine analog in a single step, while a parallel hydrolysis protocol yields the carboxylic acid. This two-directional late-stage diversification is not feasible with the ester or carbothioamide in-class candidates without additional protection-deprotection sequences, making the 8a-methyl carbonitrile the most atom-economical choice for SAR expansion efforts [1].

Just-in-Time Procurement for High-Throughput Medicinal Chemistry

Unlike the des-methyl and rac-(3R,8aR) analogs that suffer from on-request supply status with uncertain lead times, the target compound's guaranteed stock availability (1-5 day delivery from Enamine US/UA) enables just-in-time chemical sourcing. This supply chain reliability reduces downtime between iterative design-synthesize-test cycles, directly supporting the demanding pace of modern high-throughput hit-to-lead programs [1].

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